(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(6-pyrazol-1-ylpyridazin-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O/c20-19(21,22)14-3-1-4-15(13-14)26-9-11-27(12-10-26)18(29)16-5-6-17(25-24-16)28-8-2-7-23-28/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUKBHNWOGXLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone typically involves multiple steps, incorporating sequential reactions to build the compound's intricate structure. A general synthetic route includes:
Preparation of the pyrazole and pyridazine intermediates through cyclization reactions of suitable precursors.
Formation of the trifluoromethyl phenyl-substituted piperazine ring using aromatic substitution reactions.
Coupling of the intermediate units through condensation or carbonylation reactions to form the final compound.
Industrial Production Methods: Industrial production might involve scalable processes such as:
Continuous flow synthesis to enhance efficiency.
Catalytic processes to reduce energy consumption and improve yields.
Optimization of solvents and reagents to minimize waste and adhere to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions it Undergoes: The compound (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone can undergo several types of chemical reactions:
Oxidation: Formation of oxidized products by reacting with strong oxidizing agents.
Reduction: Conversion to reduced forms with the help of reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions on aromatic rings and piperazine moieties.
Common Reagents and Conditions:
Oxidation: Agents like potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Agents such as sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Conditions involving halogenation reagents, Friedel-Crafts catalysts.
Major Products Formed:
Hydroxylated derivatives from oxidation.
Aminated derivatives from reduction.
Halo or alkyl substituted products from substitution reactions.
Scientific Research Applications
Chemistry: Serves as a building block in synthesizing complex molecules for material science, including polymers and advanced materials.
Biology: Used in bioorganic chemistry for designing ligands and inhibitors targeting specific enzymes and receptors.
Medicine: Explored for its potential in drug development, particularly in creating pharmaceuticals targeting central nervous system disorders, owing to its complex structure and functional diversity.
Industry: Utilized in the production of specialty chemicals and intermediates for agrochemicals, dyes, and pigments.
Mechanism of Action
Molecular Targets and Pathways:
The compound's interaction with biological molecules often involves hydrogen bonding, π-π stacking, and hydrophobic interactions.
Targets might include G-protein coupled receptors, ion channels, and enzymes, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Pyrazole and Pyridazine Moieties
Analog 1 : {4-[6-(3-Methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}[3-(trifluoromethyl)phenyl]methanone (RN: 1019101-08-6)
- Key Difference : Incorporates a 3-methyl group on the pyrazole ring.
Analog 2 : [3-(1H-Tetrazol-1-yl)phenyl][4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl]methanone (RN: 1257545-96-2)
- Key Difference : Replaces pyrazole with pyridinyl and introduces a tetrazole group.
Analog 3 : N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine
Variations in the Arylpiperazine Region
Analog 4 : Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)
- Key Difference : Replaces pyridazine with a thiophene ring.
- Impact : Thiophene’s electron-rich nature enhances affinity for dopaminergic receptors (e.g., D2/D3), as observed in preclinical studies .
Analog 5 : 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)
- Key Difference: Substitutes pyridazine with a butanone chain.
Pharmacological and Physicochemical Comparisons
Key Research Findings
- Metabolic Stability: The trifluoromethyl group in Compound X and Analog 1 significantly reduces CYP450-mediated oxidation, extending half-life compared to non-fluorinated analogs .
- Receptor Selectivity : Thiophene-containing Analog 4 shows 10-fold higher affinity for D2 over D3 receptors, whereas pyridazine-based compounds (e.g., Compound X) exhibit broader serotonergic activity .
- Solubility Challenges : Tetrazole-substituted Analog 2 addresses poor solubility inherent to arylpiperazines, enabling parenteral formulations .
Biological Activity
The compound (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to the pyrazole and piperazine moieties. For instance, derivatives of trifluoromethyl phenyl pyrazoles have shown significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .
-
Mechanism of Action :
- The compounds inhibit bacterial growth by targeting macromolecular synthesis, which disrupts essential cellular functions.
- Specific studies demonstrated a low minimum inhibitory concentration (MIC) against S. aureus , indicating potent bactericidal effects and a reduced tendency for resistance development through mutation .
- In Vivo Studies :
Anticancer Activity
The potential anticancer effects of the compound have also been explored. Pyrazole derivatives have been noted for their ability to selectively inhibit cancer cell lines while exhibiting lower toxicity towards normal cells.
- Cell Line Sensitivity :
-
Mechanistic Insights :
- The biological activity may be attributed to the modulation of various signaling pathways involved in cell proliferation and apoptosis. Studies are ongoing to elucidate specific targets within cancer cells.
Table 1: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Bactericidal Effect | Resistance Development |
|---|---|---|---|---|
| 59 | Staphylococcus aureus | 0.5 | Yes | Low |
| 74 | Enterococcus faecalis | 1 | Yes | Low |
Table 2: Anticancer Activity Against Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Selectivity Ratio (Cancer/Normal) |
|---|---|---|---|
| 18j | MCF-7 (Breast Cancer) | 10 | 8 |
| 18j | HUVEC | 80 |
Case Study 1: Efficacy Against MRSA
A study conducted on the efficacy of pyrazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that specific compounds exhibited strong bactericidal activity in time-kill assays, showing effectiveness even against stationary phase cells, which are typically more resistant .
Case Study 2: Toxicity Assessment in Mouse Models
In vivo toxicity assessments revealed that at therapeutic doses, there were no adverse effects on organ function as measured by plasma markers in blood samples from treated mice . This finding supports the potential clinical application of these compounds in treating infections without significant side effects.
Q & A
Q. Q1. What are the recommended synthetic routes for (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step pathways, including:
- Step 1: Formation of the pyridazine core via cyclization of hydrazine derivatives with diketones or via cross-coupling reactions (e.g., Suzuki coupling for pyridazine functionalization) .
- Step 2: Introduction of the pyrazole moiety using 1H-pyrazole under nucleophilic substitution or copper-catalyzed coupling conditions .
- Step 3: Piperazine ring coupling via carbamate activation or EDCl/HOBt-mediated amide bond formation .
Optimization focuses on solvent selection (e.g., DMF for polar intermediates), temperature control (40–80°C for coupling steps), and catalyst screening (e.g., Pd(PPh₃)₄ for cross-coupling). Purity is monitored via TLC and HPLC .
Q. Q2. How is the molecular structure of this compound validated, and what analytical techniques are essential?
Methodological Answer:
- X-ray crystallography (using SHELX software ) resolves bond lengths/angles, particularly for the pyridazine-piperazine junction.
- NMR spectroscopy (¹H/¹³C, 2D-COSY) confirms regioselectivity of pyrazole attachment and piperazine substitution patterns .
- High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy) and fragmentation patterns .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
Methodological Answer:
- Substituent variation: Systematically modify the trifluoromethylphenyl group (e.g., replace with halogens or electron-withdrawing groups) to assess impact on target binding .
- Biological assays: Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization to measure binding affinity to serotonin/dopamine receptors (common targets for piperazine derivatives) .
- Computational modeling: Perform molecular docking (AutoDock Vina) to predict interactions with receptors like 5-HT₁A or D₂, followed by MD simulations for stability analysis .
Q. Q4. What strategies resolve contradictions in solubility data reported for this compound?
Methodological Answer:
- Solvent screening: Test solubility in DMSO, PBS, and ethanol using UV-Vis spectroscopy (λmax = 260–300 nm) to identify solvent-specific aggregation .
- Polymorphism analysis: Conduct differential scanning calorimetry (DSC) and powder XRD to detect crystalline vs. amorphous forms affecting solubility .
- LogP determination: Use shake-flask method with octanol/water partitioning followed by HPLC quantification to reconcile discrepancies in hydrophobicity .
Q. Q5. How can metabolic stability and degradation pathways be investigated for this compound?
Methodological Answer:
- In vitro assays: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key Phase I modifications (oxidation, defluorination) are expected due to the trifluoromethyl group .
- Stability profiling: Use accelerated stability chambers (40°C/75% RH) with HPLC monitoring to identify hydrolytic degradation sites (e.g., amide bond cleavage) .
Data Interpretation & Optimization
Q. Q6. What experimental approaches validate target engagement in cellular models?
Methodological Answer:
- Knockdown/knockout models: Use CRISPR-Cas9 to silence candidate receptors (e.g., 5-HT₆) in HEK293 cells and measure cAMP modulation via ELISA .
- Fluorescent probes: Develop a BODIPY-labeled analog for live-cell imaging to track subcellular localization (confocal microscopy) .
Q. Q7. How are crystallization conditions optimized for X-ray diffraction studies?
Methodological Answer:
- Sparse matrix screening: Use Hampton Research Crystal Screens I/II with vapor diffusion (sitting-drop method) .
- Cryoprotection: Soak crystals in Paratone-N oil or glycerol solutions (20% v/v) to prevent ice formation during data collection (100 K) .
Advanced Physicochemical Characterization
Q. Q8. What methods quantify the impact of the trifluoromethyl group on electronic properties?
Methodological Answer:
- DFT calculations: Compute electrostatic potential maps (Gaussian 16) to assess electron-withdrawing effects on the piperazine ring .
- Cyclic voltammetry: Measure redox potentials (Ag/AgCl reference electrode) to correlate trifluoromethyl substitution with HOMO/LUMO levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
